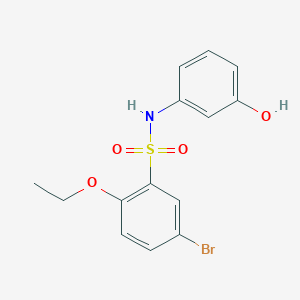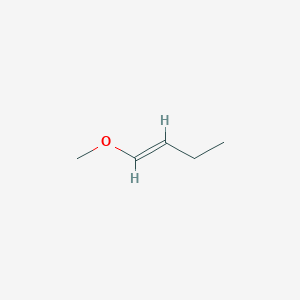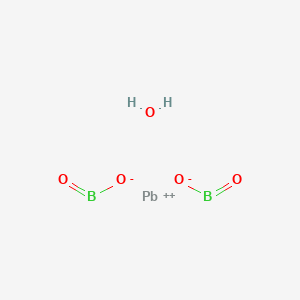
Lead metaborate monohydrate
Overview
Description
Lead metaborate monohydrate is a chemical compound with the molecular formula B2H2O5Pb. It is a white crystalline powder that is insoluble in water and alkali but soluble in acids such as nitric acid and acetic acid. This compound is primarily used in the preparation of other lead borates and has applications in various industrial processes.
Synthetic Routes and Reaction Conditions:
-
Borax Method:
- Borax is dissolved in water and heated to remove insoluble impurities.
- The solution is diluted and maintained at around 49°C.
- Lead acetate solution, prepared from lead oxide and acetic acid, is gradually added with constant stirring.
- The reaction results in the precipitation of lead borate.
- The precipitate is filtered, washed, and dried to obtain this compound .
-
Boric Acid Method:
- Lead oxide is dissolved in diluted nitric acid to produce lead nitrate.
- The solution is filtered and adjusted to pH 8 using ammonia water to precipitate lead hydroxide.
- The precipitate is washed and reacted with boric acid in the presence of glycerol.
- The resulting lead metaborate is filtered, dried, and pulverized .
Industrial Production Methods: this compound can also be produced by fusing boric acid with lead carbonate or litharge. Another method involves mixing a concentrated solution of lead nitrate with an excess of borax, resulting in the formation of lead metaborate .
Types of Reactions:
-
Oxidation and Reduction:
- This compound can undergo oxidation and reduction reactions, although specific examples are less commonly documented.
-
Substitution Reactions:
Common Reagents and Conditions:
Acids: Nitric acid, acetic acid.
Bases: Ammonia water.
Other Reagents: Borax, boric acid, lead acetate, lead nitrate.
Major Products:
Mechanism of Action
Target of Action
Lead metaborate monohydrate primarily targets the human body’s reproductive system and specific organs, potentially causing damage through prolonged or repeated exposure . It is harmful if swallowed or inhaled, and it may damage fertility or the unborn child .
Mode of Action
It is known that it can cause harm if swallowed or inhaled . It may also damage fertility or the unborn child . This suggests that it interacts with the body’s cells in a way that can lead to these harmful effects.
Biochemical Pathways
Lead ions are known to enter the interior of microbial cells mainly through two pathways: an active process where the transporter carries Pb(II) into the cell, and passive diffusion where Pb(II) diffuses from high concentration to low concentration and into cells . .
Pharmacokinetics
Safety data sheets indicate that it is harmful if swallowed or inhaled , suggesting that it can be absorbed through the gastrointestinal tract and respiratory system.
Result of Action
The primary result of this compound’s action is potential harm to the reproductive system and specific organs through prolonged or repeated exposure . It may damage fertility or the unborn child . Additionally, it is very toxic to aquatic life with long-lasting effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be hazardous to the aquatic environment, causing long-lasting effects . Therefore, it is crucial to avoid releasing this compound into the environment .
Scientific Research Applications
Lead metaborate monohydrate has several applications in scientific research and industry:
Comparison with Similar Compounds
Lead Borate: Similar in composition but may have different hydration states and structural properties.
Lead Carbonate: Used as a precursor in the synthesis of lead metaborate monohydrate.
Lead Acetate: Another precursor used in the preparation of this compound.
Uniqueness: this compound is unique due to its specific reactivity with acids and bases, allowing for the synthesis of various lead borates. Its solubility properties and applications in industrial processes also distinguish it from other lead compounds .
Properties
IUPAC Name |
lead(2+);oxido(oxo)borane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO2.H2O.Pb/c2*2-1-3;;/h;;1H2;/q2*-1;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSNZWSJUUUHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H2O5Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301047606 | |
| Record name | Lead metaborate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10214-39-8 | |
| Record name | Lead metaborate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010214398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead metaborate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEAD METABORATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25LHZ180HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)
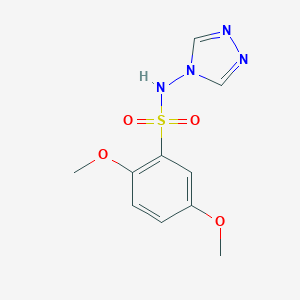
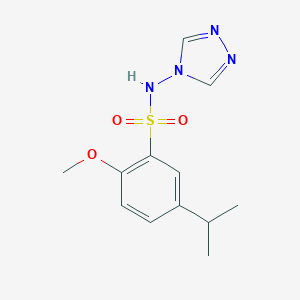
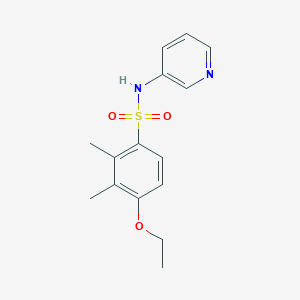
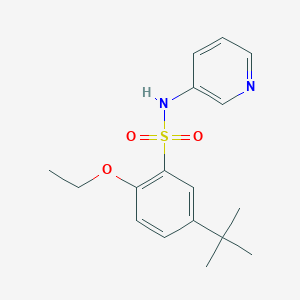
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)
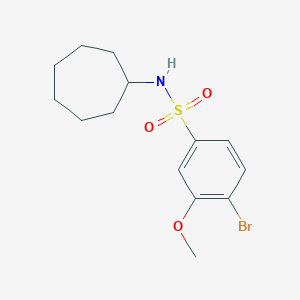
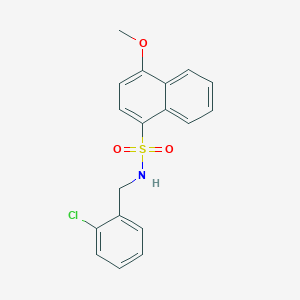
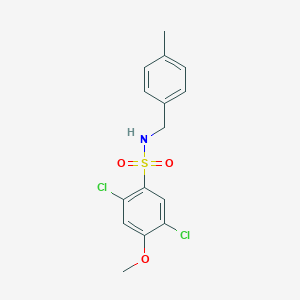
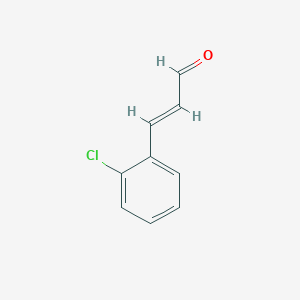
![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)
